N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide
CAS No.: 896342-43-1
Cat. No.: VC7554569
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896342-43-1 |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 438.528 |
| IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)oxamide |
| Standard InChI | InChI=1S/C24H30N4O4/c1-16-5-4-6-19(17(16)2)26-24(30)23(29)25-14-20(28-11-9-27(3)10-12-28)18-7-8-21-22(13-18)32-15-31-21/h4-8,13,20H,9-12,14-15H2,1-3H3,(H,25,29)(H,26,30) |
| Standard InChI Key | CAVVPYXXDWVHDB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
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A 1,3-benzodioxole ring system, known for enhancing metabolic stability and binding affinity in CNS-targeting molecules.
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A 4-methylpiperazine group, which contributes to solubility and modulates receptor interactions through its amine functionalities.
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A 2,3-dimethylphenyl substituent linked via an ethanediamide bridge, providing steric bulk and influencing lipophilicity .
The ethanediamide (oxalamide) backbone serves as a conformational constraint, potentially stabilizing interactions with biological targets.
Synthetic Pathways and Optimization Challenges
General Synthesis Strategy
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide likely follows a multi-step sequence:
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Benzodioxole Intermediate Preparation: Safrole or isosafrole derivatives are functionalized via electrophilic substitution to introduce reactive groups at the 5-position.
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Piperazine Coupling: The benzodioxole intermediate undergoes nucleophilic substitution with 4-methylpiperazine under conditions favoring alkylation (e.g., KCO, DMF, 60–80°C).
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Ethanediamide Formation: Condensation of the amine intermediate with oxalyl chloride derivatives in the presence of 2,3-dimethylaniline yields the final product .
Critical Reaction Parameters
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Temperature Control: Excessive heat during piperazine coupling risks N-alkylation side products.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates but may necessitate rigorous drying to avoid hydrolysis .
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Purification Challenges: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is typically required due to the compound’s moderate polarity .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves; use fume hood |
| Eye Damage | Category 2A | Safety goggles mandatory |
| Respiratory Toxicity | Category 3 | Avoid dust inhalation; use N95 masks |
Industrial and Research Applications
Medicinal Chemistry
The compound’s modular structure makes it a candidate for:
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PROTAC Development: Bridging E3 ligases and target proteins via its dual-binding groups.
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CNS Drug Discovery: Enhanced blood-brain barrier penetration predicted due to logP and molecular weight profiles.
Material Science
Benzodioxole-piperazine hybrids have been explored as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume